2-(4-(Difluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid
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Overview
Description
2-(4-(Difluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H9F2NO2S and its molecular weight is 269.27. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
Synthesis Techniques
Research has highlighted innovative synthetic methods for creating compounds with complex structures, such as the use of triazole derivatives as intermediates in drug synthesis. For example, oriented synthesis techniques involving triazole derivatives have been developed for the preparation of various biologically active compounds, demonstrating the importance of precise synthetic routes in medicinal chemistry Da’an Liu et al., 2015.
Bioactive Compound Development
Studies have also focused on creating bioactive molecules using triazole scaffolds, highlighting the potential of these structures in developing peptidomimetics or biologically active compounds. Such research underscores the versatility of triazole-based compounds in medicinal chemistry, including their use in designing inhibitors with specific biological activities S. Ferrini et al., 2015.
Catalysis and Chemical Reactions
The role of specific functional groups or substituents in catalyzing chemical reactions has been explored, with findings indicating how the structural elements of compounds can influence their reactivity and utility in synthetic chemistry. For instance, research on the catalytic efficacy of phenylboronic acids in amidation reactions highlights the nuanced impact of molecular structure on chemical processes Ke Wang et al., 2018.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as nucleophilic addition-elimination reactions , and Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of new bonds and the breaking of existing ones, leading to changes in the structure of the compound and its targets.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in the detoxification and clearance of foreign toxic substances from the body
Pharmacokinetics
A related compound, 2-(4-(difluoromethyl)phenyl)acetic acid, has been reported to have high gastrointestinal absorption and to be permeable to the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good membrane permeability .
Result of Action
Similar compounds have been shown to cause changes at the molecular level, such as the formation of new carbon-carbon bonds , and at the cellular level, such as the degradation of repressor proteins .
Action Environment
The action of 2-(4-(Difluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the reaction temperature, total flow rate, and residence time in a microreactor can affect the yield of a nitration reaction involving a similar compound . Additionally, the presence of other substances, such as sulfuric acid or organic solvents, can affect the reaction efficiency .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(difluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c1-6-9(12(16)17)18-11(15-6)8-4-2-7(3-5-8)10(13)14/h2-5,10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWYWKWPBBTQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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